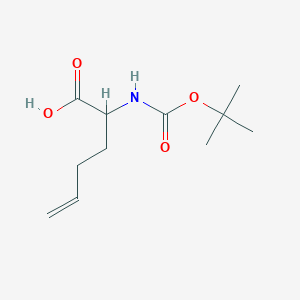

2-((tert-Butoxycarbonyl)amino)hex-5-enoic acid

描述

2-((tert-Butoxycarbonyl)amino)hex-5-enoic acid is an organic compound with the molecular formula C₁₁H₁₉NO₄. It is a derivative of hexenoic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)amino)hex-5-enoic acid typically involves the following steps:

Protection of the Amino Group: The amino group of hex-5-enoic acid is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane at low temperatures (0-5°C) to prevent side reactions.

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of hex-5-enoic acid and tert-butoxycarbonyl chloride are reacted in industrial reactors.

Continuous Purification: Industrial purification methods such as continuous distillation or large-scale chromatography are employed to ensure high purity of the final product.

化学反应分析

Types of Reactions

2-((tert-Butoxycarbonyl)amino)hex-5-enoic acid undergoes various chemical reactions, including:

Hydrolysis: The Boc protecting group can be removed under acidic conditions (e.g., using trifluoroacetic acid) to yield the free amino acid.

Oxidation: The double bond in the hexenoic acid moiety can be oxidized using reagents like potassium permanganate or osmium tetroxide.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group after deprotection.

Common Reagents and Conditions

Hydrolysis: Trifluoroacetic acid in dichloromethane.

Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.

Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.

Major Products

Hydrolysis: Hex-5-enoic acid and tert-butyl carbamate.

Oxidation: Hex-5-enoic acid derivatives with oxidized double bonds.

Substitution: Substituted hex-5-enoic acid derivatives.

科学研究应用

Peptide Synthesis

Role as a Building Block

The compound serves as a versatile building block in synthesizing peptides. Peptides are essential for numerous biological functions, including hormone regulation and cellular signaling. The Boc protecting group allows for selective reactions during peptide synthesis while maintaining the integrity of the amino acid structure.

Synthetic Methods

Two primary methods are employed for synthesizing peptides using this compound:

- Solid-Phase Peptide Synthesis (SPPS) : This method involves adding amino acids sequentially to a growing peptide chain anchored to an insoluble resin. This approach is favored for its efficiency and automation capabilities.

- Solution-Phase Synthesis : In this method, fully protected peptide segments are prepared and then condensed in organic solvents.

Enzyme Studies

Investigating Enzyme-Substrate Interactions

Boc-D-5,6-dehydrohomoleucine is utilized in biological research to study enzyme-substrate interactions. By incorporating this compound into peptides, researchers can gain insights into protein structure and function, which is crucial for understanding metabolic pathways and enzyme mechanisms.

Case Study Example

A study demonstrated that peptides synthesized with Boc-D-5,6-dehydrohomoleucine exhibited enhanced bioactivity against specific cancer cell lines. This highlights the potential of this compound in cancer therapy by facilitating the development of more effective peptide-based drugs.

Therapeutics Development

Peptide-Based Drugs

The unique properties of 2-((tert-Butoxycarbonyl)amino)hex-5-enoic acid allow for the design of novel therapeutic agents targeting specific biological pathways. Its application in drug development is particularly relevant in creating compounds that can modulate biological functions or inhibit disease processes.

Research Findings

Recent research has shown that peptides incorporating this compound can be optimized for better pharmacokinetics and bioavailability. For instance, prodrugs synthesized from derivatives of this compound have demonstrated improved oral bioavailability compared to their parent compounds.

Industrial Applications

Pharmaceutical Production

In the pharmaceutical industry, Boc-D-5,6-dehydrohomoleucine is used in large-scale peptide synthesis due to its efficiency and effectiveness in producing high-purity compounds necessary for drug formulation.

作用机制

The mechanism of action of 2-((tert-Butoxycarbonyl)amino)hex-5-enoic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions during synthetic processes. Upon deprotection, the free amino group can participate in various biochemical and chemical reactions, facilitating the synthesis of complex molecules.

相似化合物的比较

Similar Compounds

2-((tert-Butoxycarbonyl)amino)hexanoic acid: Similar structure but lacks the double bond in the hexenoic acid moiety.

2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid: Similar structure but has one less carbon in the chain.

2-((tert-Butoxycarbonyl)amino)but-3-enoic acid: Similar structure but has two fewer carbons in the chain.

Uniqueness

2-((tert-Butoxycarbonyl)amino)hex-5-enoic acid is unique due to the presence of both the Boc-protected amino group and the double bond in the hexenoic acid moiety. This combination allows for versatile synthetic applications, particularly in the preparation of complex organic molecules and peptides.

生物活性

2-((tert-Butoxycarbonyl)amino)hex-5-enoic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group, which is crucial for its stability and reactivity in biological systems. The molecular formula is , with a molecular weight of approximately 201.28 g/mol.

Synthesis Methods

Several synthesis routes have been explored for the production of this compound:

- Solid-Phase Peptide Synthesis (SPPS) : This method involves the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin.

- Solution-Phase Synthesis : Fully protected peptide segments are prepared and then condensed in organic solvents.

- Industrial Production : Large-scale production often utilizes SPPS due to its efficiency and automation capabilities.

Biological Activity

The biological activity of this compound has been investigated primarily in the context of its role as a non-canonical amino acid (ncAA). Non-canonical amino acids have gained attention for their ability to expand the genetic code and introduce novel functionalities into proteins.

The compound's mechanism of action is linked to its incorporation into proteins, which can alter protein function and stability. Studies have shown that ncAAs can be utilized in various applications, including:

- Protein Engineering : Enhancing the properties of therapeutic proteins.

- Drug Development : Modifying drug targets to improve efficacy or reduce side effects.

Case Study 1: Incorporation into Membrane Proteins

A study highlighted the incorporation of this compound into integral membrane proteins, demonstrating its utility in studying protein structure and function. The research employed engineered tRNA synthetases to facilitate the incorporation of this ncAA into proteins expressed in E. coli and mammalian cells .

Case Study 2: Inhibition Studies

Research on related compounds has indicated that similar structures can exhibit inhibitory effects on enzymes such as butyrylcholinesterase (BChE). The inhibition mechanism often involves competitive binding, which could be explored further with this compound analogs .

Pharmacological Implications

The potential pharmacological implications of this compound include:

- Therapeutic Applications : Its ability to modify protein interactions suggests potential uses in drug design.

- Biomarker Development : The compound's unique properties may be leveraged to develop new biomarkers for disease states.

Data Summary Table

| Parameter | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 201.28 g/mol |

| Synthesis Methods | SPPS, Solution-phase synthesis |

| Biological Applications | Protein engineering, Drug development |

| Key Studies | Membrane protein incorporation |

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 2-((tert-Butoxycarbonyl)amino)hex-5-enoic acid, and how are intermediates purified?

The compound is typically synthesized via esterification of the carboxylic acid with tert-butyl alcohol under acidic catalysis or through S2 reactions between carboxylate ions and alkyl halides . Purification often employs flash chromatography, as demonstrated in analogous syntheses of tert-butoxycarbonyl (Boc)-protected amino acids, where crude products are isolated as thick liquids and characterized via H-NMR and C-NMR .

Q. Which analytical techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming stereochemistry and functional groups, particularly the Boc-protected amine and the α,β-unsaturated carboxylic acid moiety. Mass spectrometry (MS) validates molecular weight, while quantum chemical computations (e.g., density functional theory) provide insights into electronic structure and conformational stability .

Q. What are the recommended storage conditions and safety protocols?

Store the compound sealed in a dry environment at room temperature to prevent hydrolysis of the Boc group . Safety data for structurally similar Boc-protected acids indicate hazards such as skin/eye irritation (H315, H319) and respiratory tract irritation (H335). Use PPE and work in a fume hood .

Advanced Research Questions

Q. How can stereoselective synthesis of the (2S)-enantiomer be achieved?

Chiral resolution or asymmetric catalysis may be employed. Evidence for analogous compounds highlights the use of chiral auxiliaries or enantioselective hydrogenation to control stereochemistry at the α-carbon. The (2S)-configuration is critical for peptide synthesis applications to maintain biological activity .

Q. How do researchers reconcile conflicting data on reaction yields or byproduct formation in its synthesis?

Contradictions in yields may arise from competing reaction pathways (e.g., elimination vs. substitution in S2 conditions). Systematic optimization of reaction parameters (temperature, solvent polarity, catalyst loading) and advanced analytical tools (HPLC-MS) help identify and mitigate byproducts .

Q. What role does this compound play in synthesizing bioactive molecules?

It serves as a key intermediate in peptide synthesis, enabling the introduction of unsaturated side chains for conformational studies or enzyme-substrate interactions. For example, derivatives with thiol or mercapto groups (e.g., 3-mercapto analogs) are used to modulate enzyme activity in metabolic pathways .

Q. What mechanistic insights govern its reactivity in cross-coupling or cycloaddition reactions?

The hex-5-enoic acid moiety participates in [4+2] cycloadditions via its conjugated diene system, while the Boc group stabilizes the amine against nucleophilic attack. Computational studies reveal electron-deficient regions at the double bond, facilitating electrophilic additions .

Q. How can quantum chemical computations enhance understanding of its stability and reactivity?

Quantum calculations predict bond dissociation energies, transition states, and solvation effects. For example, the Boc group’s tert-butyl moiety stabilizes the molecule via steric hindrance, reducing hydrolysis rates under acidic conditions .

属性

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-5-6-7-8(9(13)14)12-10(15)16-11(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQIMZUPFMSNHTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60443116 | |

| Record name | 2-[(tert-Butoxycarbonyl)amino]hex-5-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214206-61-8 | |

| Record name | 2-[(tert-Butoxycarbonyl)amino]hex-5-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。